molecular formula C10H8BrNS B6163713 4-(bromomethyl)-3-phenyl-1,2-thiazole CAS No. 2101950-77-8

4-(bromomethyl)-3-phenyl-1,2-thiazole

Cat. No.: B6163713
CAS No.: 2101950-77-8
M. Wt: 254.1
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Description

4-(Bromomethyl)-3-phenyl-1,2-thiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a bromomethyl group at position 4 and a phenyl ring at position 2. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers reactivity and stability, while the bromomethyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis.

Properties

CAS No.

2101950-77-8

Molecular Formula

C10H8BrNS

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-phenyl-1,2-thiazole typically involves the bromination of a precursor compound. One common method is the bromination of 3-phenyl-1,2-thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-phenyl-1,2-thiazole with a methyl group instead of a bromomethyl group.

Scientific Research Applications

4-(bromomethyl)-3-phenyl-1,2-thiazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-phenyl-1,2-thiazole depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, altering the electronic properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(bromomethyl)-3-phenyl-1,2-thiazole with structurally and functionally related brominated heterocycles, focusing on substituent effects, synthesis, and biological activities.

Structural Analogs

2.1.1 4-(Chloromethyl)-3-methyl-1,2-thiazole
  • Substituents : Chloromethyl (position 4), methyl (position 3).
  • Key Differences : Replacement of bromine with chlorine reduces leaving-group ability, impacting reactivity in nucleophilic substitutions. The methyl group at position 3 decreases steric hindrance compared to the phenyl group in the target compound.
  • Synthesis : Prepared via alkylation or halogenation of precursor thiazoles, similar to methods for brominated analogs .
2.1.2 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
  • Core Structure : 1,2,4-triazole with 4-bromobenzyl and thiophen-2-yl substituents.
  • Key Differences : The triazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The bromobenzyl group enhances antibacterial activity compared to simpler alkyl substituents .
  • Biological Activity : Demonstrates antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to the synergistic effects of bromine and the thiophene moiety .

Functional Analogs

2.2.1 6-(4-Bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • Core Structure : Fused triazole-thiadiazole system with 4-bromophenyl and methyl groups.
  • Crystallographic Data : Exhibits intermolecular O–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice. π-π interactions between thiadiazole and triazole rings (centroid distance = 3.713 Å) further contribute to structural rigidity .
  • Applications : Shows antitumor and anti-inflammatory properties, with IC₅₀ values < 1 µM in NF-κB inhibition assays .
2.2.2 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole
  • Substituents : Thiadiazole-thioether linkage with a phenyl group.
  • Key Differences : The thioether bridge enhances metabolic stability compared to bromomethyl-substituted thiazoles.
  • Synthesis : Synthesized via nucleophilic substitution using bromoalkanes, yielding derivatives with variable alkyl chain lengths (C3–C10). Longer chains improve antifungal activity (e.g., MIC = 0.0079 µM against Candida albicans) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Bioactivity Reference ID
This compound 1,2-thiazole 4-Bromomethyl, 3-phenyl 264.14 g/mol High electrophilicity Inferred
4-(Chloromethyl)-3-methyl-1,2-thiazole 1,2-thiazole 4-Chloromethyl, 3-methyl 163.65 g/mol Lower reactivity vs. bromo analog
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 1,2,4-triazole 4-Bromobenzyl, 5-thiophen-2-yl 359.26 g/mol Antibacterial (MIC = 8 µg/mL)
6-(4-Bromophenyl)-3-methyltriazolo-thiadiazole Triazolo-thiadiazole 4-Bromophenyl, 3-methyl 365.25 g/mol NF-κB inhibition (IC₅₀ < 1 µM)
5-(Thiadiazole-thioether)-4-phenyltriazole 1,2,4-triazole Thiadiazole-thioether, 4-phenyl 334.45 g/mol Antifungal (MIC = 0.0079 µM)

Key Findings and Implications

  • Reactivity : The bromomethyl group in this compound facilitates nucleophilic substitutions, making it superior to chloromethyl analogs in synthesis of complex derivatives .
  • Biological Performance : Phenyl and bromine substituents enhance lipophilicity and target binding, as seen in triazolo-thiadiazoles with sub-micromolar IC₅₀ values .
  • Structural Optimization: Fused heterocycles (e.g., triazolo-thiadiazoles) improve pharmacokinetic profiles compared to monocyclic thiazoles, though at the cost of synthetic complexity .

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